2-Pyridineethanol can act as a precursor for various organic syntheses due to its functional groups. The presence of both a hydroxyl group (-OH) and a pyridine ring (-C5H4N) allows for further reactions to form diverse compounds. For instance, studies describe its use in palladium-catalyzed reactions to substitute chloro moieties in aryl and alkenyl chlorides with a 2-pyridylmethyl group, leading to the creation of new organic molecules. Source: Sigma-Aldrich product page for 2-Pyridineethanol:
2-Pyridineethanol's nitrogen atom in the pyridine ring can act as a ligand, forming complexes with metal ions. Research has explored its ability to bind with gold(III) and nickel(II) ions. A study characterized a gold(III) complex containing 2-pyridineethanol, analyzing its structure through various techniques like single-crystal X-ray diffraction and vibrational spectroscopy. Source: "Synthesis, structural characterization, docking simulation and in vitro antiproliferative activity of the new gold(III) complex with 2-pyridineethanol" by Magdalena Malik et al.: ) Additionally, research has described the formation of two polymorphs (different crystal structures) of a nickel(II) acetate complex with 2-pyridineethanol. Source: "Two concomitant polymorphs of monomeric nickel acetate with 2-pyridineethanol" by Miha Trdin et al.: )
While further research is necessary, some studies have explored 2-pyridineethanol's potential role in overcoming multidrug resistance (MDR) in cancer cells. MDR refers to the ability of cancer cells to resist the effects of chemotherapy drugs. Research suggests that 2-pyridineethanol derivatives might act as modulators for specific transporters in cancer cells, potentially increasing the effectiveness of chemotherapeutic agents. Source: "5-Oxo-hexahydroquinoline derivatives as modulators of P-gp, MRP1 and BCRP transporters to overcome multidrug resistance in cancer cells" by Sara Ranjbar et al.: )
2-Pyridineethanol is a colorless liquid at room temperature []. Its origins are primarily synthetic, though it may occur in trace amounts in certain natural products. Research interest in this compound stems from its unique combination of a hydroxyl group (OH) and a pyridine ring, which can be useful for various chemical modifications.
The key feature of 2-Pyridineethanol's structure is the six-membered aromatic ring containing nitrogen (pyridine) attached to a two-carbon chain ending with a hydroxyl group. This structure allows for hydrogen bonding due to the OH group and potential for aromatic substitution reactions on the pyridine ring [].
Reactions with Aryl/Alkenyl Chlorides: Studies have shown that 2-Pyridineethanol derivatives can undergo palladium-catalyzed reactions with aryl and alkenyl chlorides. This results in the substitution of the chlorine atom with a 2-pyridylmethyl group [].
Formation of Metal Complexes: 2-Pyridineethanol has been used as a ligand in the preparation of mononuclear nickel(II) acetate complexes. The pyridine ring acts as a Lewis base, donating electrons to the nickel metal center.
While detailed safety data is not widely available, it's advisable to handle 2-Pyridineethanol with standard laboratory precautions due to its potential:
Irritant